molecular formula C16H22O2 B579236 Ethyl (4-cyclohexylphenyl)acetate CAS No. 15649-06-6

Ethyl (4-cyclohexylphenyl)acetate

Cat. No.: B579236
CAS No.: 15649-06-6
M. Wt: 246.35
InChI Key: CJSMRVHLBFFKMK-UHFFFAOYSA-N
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Description

Ethyl (4-cyclohexylphenyl)acetate is an ester derivative featuring a para-substituted cyclohexyl group on the phenyl ring and an ethyl acetate moiety. The cyclohexyl group imparts significant steric bulk and hydrophobicity, distinguishing it from simpler aryl acetates .

Properties

CAS No.

15649-06-6

Molecular Formula

C16H22O2

Molecular Weight

246.35

IUPAC Name

ethyl 2-(4-cyclohexylphenyl)acetate

InChI

InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3

InChI Key

CJSMRVHLBFFKMK-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of ethyl aryl acetates are heavily influenced by substituents on the phenyl ring. Below is a comparative table of key analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl (4-cyclohexylphenyl)acetate Cyclohexyl (para) C₁₆H₂₂O₂ 258.35 High lipophilicity; potential pharma use
Ethyl 4-chlorophenylacetate Chloro (para) C₁₀H₁₁ClO₂ 198.65 Higher polarity; intermediate in drug synthesis
Ethyl 4-methylphenoxyacetate Methylphenoxy C₁₁H₁₄O₃ 194.23 Moderate solubility; flavor/fragrance applications
Ethyl 2-(4-chlorophenoxy)acetoacetate Chlorophenoxy + ketone C₁₂H₁₃ClO₄ 272.68 Bifunctional reactivity (ester + ketone); agrochemical precursor

Key Observations :

  • Reactivity: Chloro and ketone-containing analogues (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit dual reactivity for nucleophilic substitution or condensation reactions, unlike the inert cyclohexyl group .
  • Thermal Stability: Bulky substituents like cyclohexyl may lower melting points due to disrupted crystal packing, as seen in cyclohexenone derivatives with distorted sofa conformations .

Structural and Crystallographic Comparisons

  • The cyclohexyl group in the target compound may similarly induce non-planar geometries, affecting solid-state packing .
  • Hydrogen Bonding : Compounds with hydroxyl or ketone groups (e.g., Ethyl 4-hydroxyphenylacetate) form intermolecular H-bonds, stabilizing crystal lattices. In contrast, the cyclohexyl group in the target compound likely relies on weak C–H···π or van der Waals interactions .

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